molecular formula C7H14N2O B6158072 4,4-dimethyl-1-nitrosopiperidine CAS No. 32062-81-0

4,4-dimethyl-1-nitrosopiperidine

Cat. No.: B6158072
CAS No.: 32062-81-0
M. Wt: 142.2
InChI Key:
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Description

4,4-Dimethyl-1-nitrosopiperidine is a chemical compound with the molecular formula C7H14N2O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethyl-1-nitrosopiperidine typically involves the nitrosation of 4,4-dimethylpiperidine. This reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-1-nitrosopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. The compound undergoes α-hydroxylation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can result in mutations .

Comparison with Similar Compounds

  • N-Nitrosopiperidine (NPIP)
  • N-Nitrosopyrrolidine (NPYR)
  • N-Nitrosodimethylamine (NDMA)

Comparison: 4,4-Dimethyl-1-nitrosopiperidine is structurally similar to other nitrosamines but differs in its specific reactivity and biological effects. For instance, while N-nitrosopiperidine is a potent esophageal carcinogen, this compound has unique metabolic pathways and activation mechanisms that distinguish it from other nitrosamines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,4-dimethyl-1-nitrosopiperidine can be achieved through the nitrosation of 4,4-dimethylpiperidine using a nitrosating agent.", "Starting Materials": [ "4,4-dimethylpiperidine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "Dissolve 4,4-dimethylpiperidine in anhydrous ether or chloroform.", "Add the nitrosating agent slowly to the solution while stirring at a low temperature (0-5°C).", "Maintain the temperature and stirring for several hours until the reaction is complete.", "Extract the product with a suitable solvent (e.g. ether or chloroform).", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] }

CAS No.

32062-81-0

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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